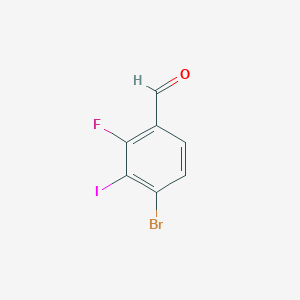

4-Bromo-2-fluoro-3-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLANFGUSGZVGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283068 | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809158-07-3 | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Iodobenzaldehyde

Retrosynthetic Approaches to the Trifunctionalized Aromatic Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com This process involves breaking bonds and converting functional groups in the reverse direction of the intended synthesis. airitilibrary.com For 4-Bromo-2-fluoro-3-iodobenzaldehyde, the primary disconnections involve the carbon-halogen and carbon-aldehyde bonds.

Key retrosynthetic disconnections for this compound include:

Functional Group Interconversion (FGI): The aldehyde group can be retrosynthetically converted to a more stable precursor, such as a methyl group or a nitrile. A methyl group can be oxidized to an aldehyde, while a nitrile can be reduced. This simplifies the synthesis by allowing the sensitive aldehyde functionality to be introduced at a late stage.

C-Br and C-I Bond Disconnections: The carbon-bromine and carbon-iodine bonds can be disconnected via electrophilic aromatic substitution pathways. The order of these disconnections is critical and depends on the directing effects of the substituents present on the ring at each stage. For instance, one could envision a precursor such as 2-fluoro-3-iodotoluene, which would then require a regioselective bromination. Alternatively, a 4-bromo-2-fluorotoluene precursor would necessitate a regioselective iodination.

This analysis leads to several potential starting materials, such as 2-fluorotoluene, which can be sequentially halogenated to build the desired substitution pattern before the final functional group interconversion to the aldehyde.

Multi-Step Synthesis Pathways

Multi-step pathways are often necessary for complex molecules to ensure high regioselectivity and yield. These pathways involve the stepwise introduction of functional groups.

This classical approach involves building the substitution pattern on the aromatic ring step-by-step, followed by the transformation of a precursor group into the final aldehyde functionality. A plausible synthetic sequence could begin with a simple, substituted benzene (B151609) and introduce the halogens and the aldehyde precursor in a controlled order.

For example, a related compound, 3-bromo-4-fluorobenzaldehyde, can be synthesized from 4-fluorobenzoyl fluoride. The process involves:

Bromination of the 4-fluorobenzoyl fluoride. google.com

Conversion of the resulting acid halide to 3-bromo-4-fluoro-benzoic acid amide. google.com

Dehydration of the amide to form 3-bromo-4-fluoro-benzonitrile. google.com

Reduction of the nitrile group to yield the final aldehyde. google.com

This highlights a common strategy where the aldehyde is "masked" as a more robust functional group like a nitrile during the harsh halogenation steps. Another approach involves the synthesis of substituted benzaldehydes from Weinreb amides, which can be reduced to a stable aluminum hemiaminal intermediate that protects the latent aldehyde during subsequent reactions. rug.nlnih.gov

Achieving the correct 1,2,3,4-substitution pattern of this compound is the most significant challenge. The directing effects of the substituents must be carefully managed. Fluorine is an ortho-, para-director, while the aldehyde is a meta-director. Introducing bromine and iodine into the correct positions requires a strategy that overrides or leverages these electronic effects.

One powerful technique is the use of a directing group to force a reaction at a specific position. For instance, in a related synthesis, an O-methyloxime, formed from a benzaldehyde, can serve as a directing group for palladium-catalyzed ortho-bromination. acs.org After the halogen is installed, the directing group can be removed to regenerate the aldehyde. acs.org Such a strategy could be employed by starting with 2-fluorobenzaldehyde, installing a directing group, and then sequentially introducing the iodine and bromine atoms at the desired positions before deprotection.

The synthesis of 3-bromo-4-fluorobenzaldehyde has been achieved by the direct bromination of 4-fluorobenzaldehyde using a mixture of sodium bromide, hydrochloric acid, and sodium hypochlorite, demonstrating a method for regioselective halogenation. google.com

Convergent Synthetic Methodologies

While a true one-step synthesis of a complex molecule like this compound from simple precursors is highly unlikely, one-pot procedures that combine multiple transformations without isolating intermediates represent a convergent and efficient approach. A two-step, one-pot procedure for synthesizing functionalized benzaldehydes has been developed. researchgate.net This method involves the reduction of a Weinreb amide to a stable tetrahedral intermediate, which then undergoes a cross-coupling reaction with an organometallic reagent to form the substituted benzaldehyde. researchgate.net This strategy could be applied to a pre-halogenated aromatic core, allowing for the rapid and final installation of the aldehyde group.

N-halosuccinimides (NXS) are versatile and widely used reagents in organic synthesis. researchgate.netpleiades.online Compounds like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are crystalline solids that are easier and safer to handle than elemental bromine or iodine. suru-chem.com They are effective electrophilic halogenating agents for aromatic compounds. suru-chem.com

NBS is frequently used as a source of bromine for both radical and electrophilic reactions. researchgate.net For instance, the bromination of a methyl group on a toluene derivative, an initial step in a functional group interconversion to an aldehyde, can be achieved using NBS with a radical initiator like benzoyl peroxide. researchgate.netchemicalbook.com For direct aromatic halogenation, the reactivity of N-halosuccinimides can be enhanced with activators, enabling the halogenation of less reactive aromatic compounds under mild conditions. acs.org

The table below summarizes the properties and applications of common N-halosuccinimides in the context of aromatic synthesis.

| Reagent | Abbreviation | Molecular Formula | Key Application in Aromatic Synthesis |

| N-Bromosuccinimide | NBS | C₄H₄BrNO₂ | Electrophilic bromination of activated aromatic rings; Radical bromination of benzylic positions. researchgate.net |

| N-Chlorosuccinimide | NCS | C₄H₄ClNO₂ | Electrophilic chlorination of aromatic compounds, often requiring an acid catalyst. acs.org |

| N-Iodosuccinimide | NIS | C₄H₄INO₂ | Electrophilic iodination of aromatic compounds. |

Advanced Synthesis Techniques

Modern organic synthesis has moved towards more sophisticated and efficient methods for creating complex molecules. For a trisubstituted compound like this compound, advanced techniques are not just beneficial but often necessary to control the introduction of multiple halogen atoms onto the aromatic ring.

Catalytic methods are fundamental in aromatic halogenation, as they enhance the electrophilicity of the halogenating agent, facilitating the substitution reaction on the benzene ring. libretexts.orgyoutube.com The choice of catalyst is crucial and depends on the specific halogen being introduced and the existing substituents on the aromatic ring.

For the introduction of a bromine atom onto a fluorinated and iodinated benzene precursor, an electrophilic aromatic substitution reaction is typically employed. Lewis acids are common catalysts for this purpose.

Key Catalytic Systems for Aromatic Bromination:

| Catalyst Type | Examples | Function |

|---|---|---|

| Lewis Acids | AlBr₃, FeBr₃, AlCl₃ | Polarizes the Br-Br bond, creating a stronger electrophile (Br⁺) that can be attacked by the aromatic ring. libretexts.orgyoutube.com |

The synthesis often involves a multi-step process. For instance, a related compound, 4-fluoro-3-iodobenzaldehyde, can be synthesized from 4-fluoro-3-iodotoluene. This process involves a radical bromination of the methyl group followed by oxidation to the aldehyde. chemicalbook.com A similar foundational approach could be adapted where the final halogenation step on the ring is carefully controlled by a catalytic protocol.

For arenes with electron-withdrawing substituents, which can deactivate the ring towards electrophilic substitution, more robust catalytic systems may be required. Research has shown that Brønsted acid catalysis in specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can effectively promote the halogenation of such deactivated rings. researchgate.net

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering significant advantages over traditional batch processing, particularly for hazardous reactions like halogenations. rsc.orgrsc.org Halogenation reactions are often fast and highly exothermic, and flow chemistry provides superior control over reaction temperature and residence time, which enhances safety and can improve selectivity. rsc.org

The use of microreactors in a continuous flow setup allows for efficient mixing and superior heat transfer, minimizing the formation of byproducts. rsc.org This technology is well-suited for the synthesis of polyhalogenated compounds where precise control is paramount.

Conceptual Continuous Flow Setup for Halogenated Benzaldehyde Synthesis:

| Parameter | Description | Advantage in Flow Chemistry |

|---|---|---|

| Reactors | Packed-bed microreactors or capillary tubing reactors. | High surface-area-to-volume ratio for efficient heat and mass transfer. |

| Reagent Dosing | Precise pumps deliver streams of reactants and catalysts. | Accurate stoichiometric control, even for gas-liquid reactions. rsc.org |

| Temperature Control | External heating or cooling systems maintain a constant temperature. | Minimizes thermal gradients and prevents runaway reactions. rsc.org |

| Residence Time | Controlled by the flow rate and reactor volume. | Allows for optimization of reaction time to maximize yield and minimize byproduct formation. |

| In-line Quenching | A quenching agent can be introduced downstream. | Safely neutralizes hazardous reagents immediately after the reaction is complete. rsc.org |

While a specific continuous flow synthesis for this compound is not detailed in the literature, the principles have been successfully applied to the preparation of other monoarylated and polyhalogenated aldehydes, demonstrating the feasibility and benefits of this approach. acs.org

Optimization of Synthetic Routes and Yields

Optimizing the synthetic route is critical for ensuring a process is efficient, cost-effective, and scalable. This involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product.

For a multi-step synthesis, optimization might involve:

Reagent and Catalyst Selection: A one-pot synthesis of [4-¹⁸F]-1-Bromo-4-fluorobenzene was developed from 5-bromo-2-nitrobenzaldehyde, which simplified the procedure by avoiding the time-consuming purification of the intermediate aldehyde. actachemscand.org This highlights the efficiency gains from procedural optimization.

Reaction Conditions: Key parameters such as temperature, pressure, solvent, and reaction time must be fine-tuned. For example, the synthesis of 4-bromo-2-fluorobenzaldehyde (B134337) can be achieved through a metal-halogen exchange followed by formylation at a controlled temperature of 0 °C, resulting in a 74% yield after crystallization. google.com

Minimizing Side Reactions: In the synthesis of halogenated aromatics, the formation of isomeric impurities or polyhalogenated byproducts is a common issue. Careful selection of catalysts and reaction conditions can improve regioselectivity. For instance, Brønsted acid-catalyzed halogenation can be a mild method that limits side reactions for arenes with electron-withdrawing groups. researchgate.net

Purification Methods: Developing an effective purification strategy, such as crystallization or chromatography, is essential for isolating the target compound with high purity. The synthesis of 3-bromo-4-fluorobenzaldehyde utilizes bulk melting crystallization to obtain a pure product with a yield of 91.9%. google.com

By systematically addressing these factors, a robust and high-yielding synthetic route for this compound can be developed.

Advanced Reaction Chemistry and Transformations of 4 Bromo 2 Fluoro 3 Iodobenzaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis, primarily acting as an electrophile. In 4-bromo-2-fluoro-3-iodobenzaldehyde, this reactivity remains pronounced, enabling a variety of classical transformations that are fundamental to the construction of more complex molecular architectures.

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, or imines. This reaction is a robust and high-yielding transformation for installing nitrogen-containing substituents. The reaction of this compound with a generic primary amine (R-NH₂) proceeds via nucleophilic attack on the aldehyde carbon, followed by dehydration, to yield the corresponding N-substituted imine.

This reactivity is analogous to that observed for other halogenated benzaldehydes, such as 4-bromo-2-fluorobenzaldehyde (B134337), which is used in the preparation of various biologically active molecules through reactions with secondary amines and other nucleophiles sigmaaldrich.com. The formation of these imine derivatives is crucial for developing ligands, pharmaceutical intermediates, and materials with specific electronic properties.

The aldehyde group exists in an intermediate oxidation state, making it amenable to both reduction and oxidation, thereby expanding the synthetic potential of the this compound scaffold.

Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, (4-bromo-2-fluoro-3-iodophenyl)methanol, using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a standard and efficient method for this transformation. The resulting benzyl alcohol can be used in subsequent reactions, such as ether or ester formation, or as a directing group in further aromatic functionalization.

Oxidation to Carboxylic Acid: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 4-bromo-2-fluoro-3-iodobenzoic acid. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver(I) oxide (Ag₂O). This transformation introduces a versatile functional group that can participate in amide bond formation, esterification, or serve as a precursor for other acid-derived functionalities. The synthesis of related benzaldehydes sometimes involves the oxidation of a methyl or bromomethyl group, demonstrating the accessibility of this oxidation state chemicalbook.com.

Halogen-Mediated Cross-Coupling Reactions

The presence of both an iodine and a bromine atom on the aromatic ring is the most significant feature of this compound for advanced synthesis. Palladium-catalyzed cross-coupling reactions exploit the differential reactivity of carbon-halogen bonds, which typically follows the order C–I > C–Br > C–Cl for oxidative addition to a Pd(0) center tcichemicals.com. This predictable reactivity hierarchy allows for exceptional control over the sequence of bond formation. ossila.com

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and a boronic acid or ester, is a powerful tool for constructing biaryl structures. tcichemicals.comlibretexts.org In the case of this compound, the greater reactivity of the C–I bond allows for selective coupling at the C3 position while leaving the C–Br bond at C4 intact for a subsequent, different coupling reaction. tcichemicals.comossila.com

By carefully selecting a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and mild reaction conditions, an aryl or vinyl boronic acid can be coupled exclusively at the iodine-bearing position. ikm.org.my This yields a 3-substituted-4-bromo-2-fluorobenzaldehyde derivative. This intermediate can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions or with a more active catalyst system to functionalize the C4 position.

| Halogen Target | Coupling Partner | Typical Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Iodine (C3) | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Aryl-4-bromo-2-fluorobenzaldehyde |

| Bromine (C4) | Ar'-B(OH)₂ | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3,4-Diaryl-2-fluorobenzaldehyde |

The chemoselective functionalization of this compound extends to a wide array of other palladium-catalyzed reactions. nih.govmdpi.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org The high reactivity of the C–I bond enables the selective introduction of an alkyne at the C3 position under mild, copper-co-catalyzed (or copper-free) conditions, leaving the C–Br bond untouched. wikipedia.orglibretexts.org This strategy is invaluable for building rigid molecular scaffolds used in materials science and medicinal chemistry. libretexts.org

Heck Reaction: The Heck reaction couples the substrate with an alkene. organic-chemistry.orgnih.gov Again, the C–I bond will preferentially react under standard Heck conditions (e.g., Pd(OAc)₂, a phosphine ligand, and a base) to yield a 3-alkenyl-4-bromo-2-fluorobenzaldehyde derivative. organic-chemistry.org

Stille Reaction: This reaction involves the coupling of the substrate with an organotin compound. wikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups. The predictable C-I/C-Br reactivity difference is maintained, allowing for selective coupling at the C3 position first. wikipedia.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Selective Target | Product Type |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | C-I | 3-Alkynyl-4-bromobenzaldehyde derivative wikipedia.org |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | C-I | 3-Alkenyl-4-bromobenzaldehyde derivative organic-chemistry.orgnih.gov |

| Stille | Organostannane | Pd(PPh₃)₄ | C-I | 3-Aryl/Alkenyl-4-bromobenzaldehyde derivative wikipedia.org |

The synthetic power of this compound is fully realized in sequential, or "differentiated," cross-coupling strategies. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for the stepwise and site-specific introduction of two different functional groups onto the same aromatic core. ossila.comlibretexts.org

A typical synthetic sequence involves:

First Coupling (Iodine site): A palladium-catalyzed reaction (e.g., Suzuki, Sonogashira) is performed under mild conditions that activate only the C–I bond.

Intermediate Isolation: The resulting 3-substituted-4-bromobenzaldehyde is isolated and purified.

Second Coupling (Bromine site): The intermediate is subjected to a second cross-coupling reaction, often under more vigorous conditions or with a different catalyst/ligand system optimized for C–Br bond activation. This second step can introduce a completely different molecular fragment.

This powerful one-two approach enables the rational design and synthesis of highly complex and unsymmetrical polysubstituted aromatic compounds from a single, versatile starting material. This level of control is essential in fields like drug discovery and the development of organic electronic materials, where precise molecular architecture dictates function.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. In the case of this compound, the aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing aldehyde group. The fluorine atom at the C2 position is the most likely site for substitution in an SNAr reaction. This is due to the high electronegativity of fluorine, which makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. The general mechanism of an SNAr reaction involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org

The regioselectivity of SNAr reactions on polyhalogenated benzaldehydes can be influenced by the aldehyde group. It has been observed in similar systems, such as 2,3,6-trifluoro-4-bromobenzaldehyde, that the reaction with a nucleophile like sodium methoxide may proceed through the initial formation of a hemiacetal. This intermediate can then direct the subsequent intramolecular nucleophilic attack, leading to a highly regioselective substitution. wuxiapptec.com For this compound, a similar mechanism could be at play, further enhancing the preference for substitution at the C2 position.

The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is counterintuitive to the trend of bond strengths but is explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. researchgate.netmasterorganicchemistry.comstackexchange.com

| Nucleophile | Reagent | Solvent | Product |

| Methoxide | Sodium Methoxide | Methanol | 4-Bromo-3-iodo-2-methoxybenzaldehyde |

| Amine | Alkylamine | DMSO | 2-(Alkylamino)-4-bromo-3-iodobenzaldehyde |

| Thiolate | Sodium Thiophenoxide | DMF | 4-Bromo-3-iodo-2-(phenylthio)benzaldehyde |

Directed Ortho Metalation (DoM) Strategies with the Aromatic System

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). uni-muenchen.debaranlab.org The aldehyde functionality in this compound can act as a DMG, although it is considered a relatively weak one. A common strategy to enhance the directing ability of an aldehyde is its in-situ conversion to a more robust directing group, such as an N,N-dimethylhydrazone or an oxime. These derivatives can efficiently direct a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the ortho position. uwindsor.ca

In the context of this compound, the potential sites for ortho metalation relative to the aldehyde group are C2 and C6. However, both positions are already substituted. An alternative approach involves the use of a transient directing group. Orthanilic acids, for example, have been used as transient directing groups in palladium-catalyzed ortho C-H methylation and fluorination of benzaldehydes. nsf.gov Such a strategy could potentially be adapted for the functionalization of the C-H bond at the C5 position of this compound.

It is important to consider that halogen-metal exchange is a competitive reaction, especially with the more reactive iodo and bromo substituents, when using organolithium reagents. The reaction conditions, including the choice of base, solvent, and temperature, must be carefully controlled to favor the desired DoM pathway. uwindsor.ca

| Directing Group Strategy | Base | Electrophile | Product |

| Conversion to Oxime | n-BuLi/TMEDA | Dimethylformamide (DMF) | 5-Formyl-4-bromo-2-fluoro-3-iodobenzaldehyde Oxime |

| Transient Directing Group | Pd(OAc)2 / Orthanilic Acid | N-Fluorobenzenesulfonimide (NFSI) | 4-Bromo-2,5-difluoro-3-iodobenzaldehyde |

Exploiting Differential Reactivity of Halogens for Sequential Functionalization

The presence of three different halogen atoms on the aromatic ring of this compound opens up possibilities for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. researchgate.netresearchgate.net This differential reactivity allows for the selective transformation of one halogen while leaving the others intact for subsequent reactions.

The C-I bond is the most reactive and can be selectively functionalized using a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Heck reactions, under mild conditions where the C-Br and C-F bonds remain unreacted. nih.gov Following the functionalization of the iodo group, the less reactive C-Br bond can be targeted for a second cross-coupling reaction, typically under more forcing conditions (e.g., higher temperature, different catalyst/ligand system). The C-F bond is generally the least reactive in palladium-catalyzed cross-coupling reactions and often remains intact throughout these sequences. mdpi.com

This orthogonal reactivity is a powerful strategy for the synthesis of highly substituted and complex aromatic compounds from a single, versatile starting material. acs.orgescholarship.orgnih.gov

| Reaction Type | Coupling Partner | Catalyst System | Position Functionalized | Product |

| Suzuki Coupling (1st) | Arylboronic acid | Pd(PPh3)4, Na2CO3 | C3 (Iodo) | 3-Aryl-4-bromo-2-fluorobenzaldehyde |

| Sonogashira Coupling (2nd) | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | C4 (Bromo) | 3-Aryl-4-alkynyl-2-fluorobenzaldehyde |

Formation of Complex Organic Architectures and Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of a wide array of complex organic architectures and heterocyclic systems. The aldehyde functionality can participate in various condensation and cyclization reactions, while the halogen substituents provide handles for further elaboration.

For instance, the aldehyde can undergo a Biginelli reaction with a β-ketoester and urea or thiourea to form dihydropyrimidinones or dihydropyrimidinethiones, respectively. beilstein-journals.org These heterocyclic cores can then be further functionalized through cross-coupling reactions at the bromo and iodo positions.

Alternatively, the aldehyde can be converted into an alkyne via the Corey-Fuchs reaction. The resulting polyhalogenated aryl alkyne is a valuable intermediate for the synthesis of various N-, O-, and S-containing heterocycles through cyclization reactions. nih.gov Furthermore, intramolecular cyclization reactions can be designed. For example, a Suzuki coupling at the C3 position with a suitably substituted boronic acid could be followed by an intramolecular Heck reaction or a C-H activation/cyclization sequence to construct fused ring systems. baranlab.orgresearchgate.net The synthesis of benzannulated heterocycles such as indoles, indazoles, and benzofurans often relies on the strategic functionalization of benzene-derived building blocks. nih.gov

| Reaction Sequence | Key Intermediates | Resulting Heterocycle |

| Biginelli Reaction -> Suzuki Coupling | Dihydropyrimidinone derivative | Aryl-substituted Dihydropyrimidinone |

| Wittig Reaction -> Sonogashira Coupling -> Cyclization | Alkenyl and Alkynyl derivatives | Substituted Quinoline |

| Suzuki Coupling -> Intramolecular Cyclization | Biaryl derivative | Dibenzofuran or Carbazole derivative |

Applications and Advanced Research Frontiers of 4 Bromo 2 Fluoro 3 Iodobenzaldehyde in Chemical Sciences

Role as a Versatile Synthetic Building Block in Organic Synthesis

The strategic placement of three different halogens alongside an aldehyde functional group on the benzaldehyde scaffold makes 4-bromo-2-fluoro-3-iodobenzaldehyde a key intermediate in organic synthesis. The distinct electronic and steric properties of the fluoro, bromo, and iodo substituents influence the reactivity of the molecule, allowing for a range of chemical manipulations.

Synthesis of Complex Aromatic and Heterocyclic Scaffolds

The presence of both bromine and iodine atoms on the aromatic ring of this compound opens avenues for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.netnih.govtcichemicals.comnih.govresearchgate.net The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) complex than the carbon-bromine bond. This difference in reactivity can be exploited to achieve selective functionalization at the 3-position. For instance, a Sonogashira coupling could be performed selectively at the iodo-position, followed by a subsequent Suzuki coupling at the bromo-position, enabling the controlled introduction of different aryl or vinyl groups to construct complex biaryl or stilbene-like structures. These complex aromatic systems can, in turn, serve as precursors for the synthesis of various heterocyclic scaffolds through intramolecular cyclization reactions involving the aldehyde group.

Precursor for Advanced Organic Materials

Halogenated aromatic compounds are pivotal in the synthesis of advanced organic materials, including liquid crystals and conductive polymers. guidechem.comgoogle.comfrontiersin.orgbeilstein-journals.orgbiointerfaceresearch.comrsc.org The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly influence their mesomorphic properties, such as dielectric anisotropy and melting point. guidechem.comgoogle.combeilstein-journals.orgbiointerfaceresearch.com While direct studies on this compound for these applications are not extensively documented, its structural motifs are found in related liquid crystal intermediates. guidechem.comgoogle.com The potential for this compound to be incorporated into such materials exists, leveraging its halogenated framework to fine-tune the electronic and physical properties of the final material. Similarly, polycyclic aromatic structures derived from this benzaldehyde could be explored for applications in conductive polymers, where the electronic properties can be modulated through chemical modification. frontiersin.orgrsc.org

Contributions to Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a valuable starting material and intermediate in the synthesis of a wide array of pharmacologically active molecules. The ability to selectively introduce various substituents allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Intermediate in the Synthesis of Pharmacologically Active Agents

The aldehyde functionality of this compound can be readily transformed into other functional groups, such as amines, alcohols, or carboxylic acids, which are common moieties in drug molecules. Furthermore, the halogenated aromatic ring can serve as a scaffold for the construction of more complex drug candidates. The selective functionalization of the bromo and iodo groups through cross-coupling reactions allows for the introduction of diverse pharmacophores, leading to the generation of libraries of compounds for biological screening.

Development of Potassium Channel Openers

Potassium channel openers are a class of drugs that relax smooth muscle by opening potassium channels in the cell membrane. The 1,4-benzothiazine nucleus is a known scaffold for potent potassium channel openers. nih.govresearchgate.netnih.govresearchgate.net The synthesis of such heterocyclic systems often involves the reaction of a substituted aminothiophenol with a suitable electrophile. While a direct synthesis of potassium channel openers from this compound is not explicitly detailed in the available literature, its structural features are amenable to the synthesis of precursors for 1,4-benzothiazine derivatives. For example, the aldehyde could be converted to a functional group that facilitates the formation of the thiazine ring.

Precursors for Specific Drug Classes (e.g., Histamine H3 Antagonists, Serotonin Reuptake Inhibitors, Antimicrobials, Aldose Reductase Inhibitors)

The utility of halogenated benzaldehydes as precursors for various drug classes is well-established. For instance, the related compound, 4-bromo-2-fluorobenzaldehyde (B134337), has been utilized in the preparation of benzylamine-based histamine H3 antagonists that also exhibit serotonin reuptake inhibitory activity. google.com This suggests that this compound could serve as a valuable starting material for the synthesis of novel dual-action agents targeting both the histamine H3 receptor and the serotonin transporter. wikipedia.orgorganic-chemistry.orgnih.govnih.govnih.govscilit.comresearchgate.net

In the realm of antimicrobials, quinolone derivatives represent a significant class of synthetic antibacterial agents. researchgate.netresearchgate.netresearchgate.netscilit.comresearchgate.netnih.govnih.gov The synthesis of quinolones often involves the cyclization of substituted anilines. This compound could be transformed into a suitable aniline precursor for the synthesis of novel fluoroquinolones, where the halogen substituents could modulate the antibacterial activity and pharmacokinetic properties of the resulting compounds.

Furthermore, the 4-bromo-2-fluorobenzylidene moiety, directly derivable from this compound, has been incorporated into novel quinazolin-4(3H)-one derivatives that act as potent aldose reductase inhibitors. guidechem.comnih.gov Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. guidechem.comnih.gov This demonstrates the direct applicability of this structural motif in the development of new therapeutic agents.

The following table summarizes the potential applications of this compound in the synthesis of various drug classes:

| Drug Class | Potential Synthetic Application of this compound |

| Histamine H3 Antagonists | Precursor for benzylamine-based antagonists. google.com |

| Serotonin Reuptake Inhibitors | Starting material for dual-action histamine H3 antagonists with serotonin reuptake inhibitory activity. google.com |

| Antimicrobials (Quinolones) | Precursor for the synthesis of novel fluoroquinolone derivatives. |

| Aldose Reductase Inhibitors | Source of the 4-bromo-2-fluorobenzylidene moiety for quinazolin-4(3H)-one based inhibitors. guidechem.comnih.gov |

Application as a Chemical Probe for Enzyme-Catalyzed Reactions and Biological Pathways

The unique arrangement of three distinct halogens on the benzaldehyde scaffold positions this compound as a highly promising candidate for use as a chemical probe in studying enzymatic reactions and biological pathways. The differential properties of fluorine, bromine, and iodine atoms can be exploited to dissect complex biological processes. For instance, the fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, allowing for the monitoring of the probe's local environment within a biological system without the background noise typical of ¹H NMR.

The bromine and iodine atoms, with their larger size and greater polarizability, are capable of forming significant halogen bonds. ump.edu.plump.edu.pl These interactions can be crucial for binding within the active sites of enzymes. By systematically replacing these atoms, researchers can probe the specific roles of halogen bonding in ligand-protein interactions and substrate recognition. ump.edu.pl For example, the iodine atom is a strong halogen bond donor, and its interaction with a Lewis basic residue (like a carbonyl oxygen or a nitrogen atom in an amino acid side chain) can be a key determinant of binding affinity and selectivity. nih.gov Studying how the presence or absence of this interaction affects enzyme inhibition or catalytic turnover can provide invaluable insights into the mechanism of action.

Furthermore, the aldehyde group can react with nucleophilic residues, such as lysine or cysteine, within an enzyme's active site to form covalent adducts. This reactivity allows the molecule to be used as a covalent probe to label and identify specific proteins in complex biological mixtures. The multi-halogenated ring serves as a unique identifier for mass spectrometry-based proteomics, aiding in the elucidation of novel drug targets and biological pathways.

Investigation of Noncovalent Interactions (e.g., Halogen Bonding) in Ligand Design

The design of potent and selective ligands is a cornerstone of drug discovery, heavily relying on the strategic use of noncovalent interactions to optimize binding to biological targets. nih.govresearchgate.net this compound is an exemplary scaffold for investigating the role of halogen bonding in this context. Halogen bonds are highly directional, noncovalent interactions between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. ump.edu.plnih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. ump.edu.pl

This compound features two potent halogen bond donors (I and Br) and a weak one (F). This allows for a detailed exploration of how halogen bonds contribute to molecular recognition. ump.edu.pl In ligand design, replacing a hydrogen atom with a bromine or iodine can introduce a strong, directional interaction that can significantly enhance binding affinity and specificity. researchgate.net The iodine atom on the this compound molecule, being the most polarizable, can form strong halogen bonds with backbone carbonyls or specific amino acid side chains in a protein's binding pocket. nih.gov

Computational and experimental studies on similar halogenated molecules have demonstrated that these interactions are not merely generic lipophilic contacts but are specific and orientation-dependent, akin to hydrogen bonds. nih.gov By using this compound and its derivatives as molecular templates, researchers can systematically study the structure-activity relationships (SAR) governed by halogen bonding. This knowledge is crucial for the rational design of next-generation therapeutics where fine-tuning binding interactions is essential for efficacy and for overcoming drug resistance. researchgate.net

| Interaction Type | Key Atom(s) | Relative Strength | Directionality |

| Halogen Bond | I, Br | Strong-Moderate | High |

| Hydrogen Bond | O (aldehyde) | Moderate | High |

| Dipole-Dipole | C-F, C-Br, C-I | Moderate | Varies |

Potential in Materials Science

The unique electronic and intermolecular binding capabilities of this compound also make it a molecule of significant interest in the field of materials science. Its potential extends from optical materials to the construction of complex, self-assembled molecular systems.

Development of Nonlinear Optical (NLO) Materials Based on Hyperpolarizability

Nonlinear optical (NLO) materials are essential for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in molecules possessing both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. The benzaldehyde core of this compound provides the π-system, while the aldehyde group acts as an electron-withdrawing entity.

Organic Semiconductors and Electronic Material Precursors

Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on the molecular packing in the solid state, which facilitates charge transport. Halogenated aromatic compounds are widely used as precursors for organic semiconductors.

The fluorine, bromine, and iodine atoms on this compound can be used as synthetic handles for cross-coupling reactions (e.g., Suzuki or Stille couplings) to build larger, more complex conjugated systems required for semiconductor applications. Furthermore, intermolecular interactions, including halogen bonding and π-π stacking, directed by the halogens can be used to control the self-assembly and crystal packing of the final material. dntb.gov.ua This control over the solid-state architecture is critical for optimizing charge mobility and device performance.

Supramolecular Assemblies and Molecular Capsules via Halogen Bonding

The directionality and tunability of halogen bonds make them powerful tools in crystal engineering and supramolecular chemistry for constructing well-defined, multi-component assemblies. dntb.gov.uabohrium.com this compound, with its multiple halogen bond donors, can act as a versatile building block for creating intricate supramolecular architectures.

The strong halogen bonds formed by the iodine and bromine atoms can be used to link molecules together into one-dimensional chains, two-dimensional networks, or even discrete, three-dimensional structures like molecular capsules. dntb.gov.uasemanticscholar.org By co-crystallizing this molecule with complementary halogen bond acceptors (e.g., pyridines, N-oxides), it is possible to program the self-assembly process with high fidelity. These supramolecular structures have potential applications in areas such as gas storage, molecular recognition, and catalysis.

| Halogen Bond Donor | Potential Acceptor | Resulting Structure |

| Iodo- group | Pyridine | 1D Chain |

| Bromo- group | N-oxide | 2D Network |

| Iodo- & Bromo- groups | Dipyridyl Linker | Discrete Molecular Capsule |

Flexible Organic Crystals with Tunable Photophysical Properties

The field of flexible organic crystals has recently gained significant attention for applications in flexible electronics, sensors, and actuators. researchgate.netrsc.org Unlike traditional brittle organic crystals, flexible crystals can undergo significant mechanical deformation without breaking. This property is often the result of specific intermolecular interactions that allow for slipping and rearrangement of molecular layers.

The combination of different noncovalent interactions, including halogen bonds of varying strengths and π-π stacking, in crystals of this compound derivatives could potentially lead to such flexible materials. researchgate.netscispace.com Moreover, the photophysical properties (e.g., fluorescence or phosphorescence) of molecular crystals are highly sensitive to the intermolecular arrangement. The mechanical deformation of a flexible crystal can alter the distances and orientations between molecules, leading to changes in its emission color or intensity. This "mechanochromism" would allow for the development of smart materials that can act as stress sensors or tunable light-emitting devices.

Future Research Directions and Emerging Applications in Interdisciplinary Fields

The unique structural characteristics of this compound, specifically its distinct pattern of halogen substitution, position it as a compound of significant interest for future research and development across a variety of scientific disciplines. The presence of bromine, fluorine, and iodine atoms, each with different reactivities, on a benzaldehyde scaffold opens up avenues for complex molecular engineering. This positions the compound as a valuable building block for the synthesis of novel molecules with tailored properties, extending its potential applications beyond traditional organic chemistry into materials science, medicinal chemistry, and chemical biology.

Future research is anticipated to capitalize on the specific functionalities of this compound. The aldehyde group provides a reactive site for a wide range of chemical transformations, while the three different halogen atoms can be selectively functionalized through various cross-coupling reactions. This multi-functional nature is a key driver for its emerging applications.

Table 5.4.1: Potential Interdisciplinary Applications of this compound

| Field of Application | Potential Role of this compound | Rationale |

| Medicinal Chemistry | Synthesis of novel therapeutic agents | The compound's polyhalogenated structure can be leveraged to create complex molecules with potential antiviral, anticancer, and anti-inflammatory properties. The halogens can influence the pharmacokinetic and pharmacodynamic profiles of new drug candidates. |

| Materials Science | Development of organic semiconductors and liquid crystals | The aromatic and halogenated nature of the molecule makes it a candidate for the synthesis of materials with specific electronic and optical properties. |

| Supramolecular Chemistry | Design of novel host-guest systems and self-assembling materials | The distinct electronic properties endowed by the halogens can be exploited to direct non-covalent interactions, leading to the formation of ordered supramolecular architectures. |

| Chemical Biology | Creation of chemical probes and labeling agents | The reactivity of the aldehyde and the potential for selective modification of the halogens allow for its incorporation into larger biomolecules to study biological processes. |

| Agrochemicals | Synthesis of new pesticides and herbicides | Halogenated aromatic compounds have a history of use in agrochemicals, and the unique substitution pattern of this molecule could lead to the development of new active ingredients with improved efficacy and selectivity. |

Detailed research findings on closely related polyhalogenated aromatic compounds support the potential for these future applications. For instance, the utility of halogenated benzaldehydes as precursors for pharmacologically active compounds is well-documented. The introduction of halogen atoms can significantly impact the biological activity of organic molecules by enhancing properties such as lipophilicity and metabolic stability. guidechem.com Specifically, compounds with similar halogenation patterns have shown promise in the development of selective factor Xa inhibitors, highlighting the potential of this class of molecules in drug discovery.

In the realm of materials science, the judicious design of organic molecules is crucial for controlling the properties of organic semiconductors. nih.gov The ability to tune the electronic structure of a molecule through the introduction of electron-withdrawing or donating groups is key, and the halogen atoms on this compound can play this role. This could enable its use in the creation of novel materials for applications in electronics and photonics.

The field of chemical biology may also benefit from the unique properties of this compound. The development of chemical tools to probe biological systems is an expanding area of research. The aldehyde functionality can be used to attach this molecule to proteins or other biomolecules, while the halogens could serve as spectroscopic probes or sites for further functionalization.

Q & A

What are the standard synthetic routes for 4-Bromo-2-fluoro-3-iodobenzaldehyde, and how do reaction conditions influence regioselectivity?

Basic:

The compound can be synthesized via sequential halogenation of benzaldehyde derivatives. A common approach involves directed ortho-metallation (DoM) followed by halogenation. For example, bromination and iodination may be achieved using electrophilic halogenating agents (e.g., NBS for bromine, ICl for iodine) under controlled temperatures (−20°C to 0°C) to minimize side reactions .

Advanced:

Regioselectivity is influenced by steric and electronic factors. The fluorine atom at the 2-position directs iodination to the 3-position due to its electron-withdrawing effect and ortho/para-directing nature. Low-temperature conditions (e.g., −78°C with DMSO/(COCl)₂) are critical to suppress overhalogenation and preserve the aldehyde functionality .

How can analytical techniques resolve structural ambiguities in this compound, particularly overlapping signals in NMR?

Basic:

¹H and ¹³C NMR are standard for structural confirmation. The aldehyde proton typically appears as a singlet near δ 10.0 ppm. Fluorine’s deshielding effect splits adjacent proton signals, while bromine/iodine cause characteristic splitting patterns in 2D NMR (e.g., HMBC for long-range coupling) .

Advanced:

For overlapping signals, 19F NMR or heteronuclear single-quantum coherence (HSQC) can differentiate fluorine’s coupling effects. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis is essential to confirm molecular weight (328.91 g/mol) and distinguish bromine/iodine isotopic clusters .

What are the key applications of this compound in drug discovery, and how does its reactivity enable diversification?

Basic:

This compound serves as a versatile intermediate in pharmaceuticals, particularly in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. Its aldehyde group allows further functionalization (e.g., condensation to imines or oxidation to carboxylic acids) .

Advanced:

In structure-activity relationship (SAR) studies, the halogen triad (Br, F, I) enables late-stage diversification via transition-metal catalysis. For example, iodine can undergo Ullmann coupling for biaryl synthesis, while bromine facilitates Buchwald-Hartwig amination .

What safety protocols are recommended for handling this compound, and how should decomposition products be managed?

Basic:

Wear PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes. Avoid inhalation; use respiratory protection if dust is generated .

Advanced:

Thermal decomposition may release toxic gases (e.g., HBr, HI). Use Schlenk-line techniques under inert atmospheres to prevent oxidation. Store at 2–8°C in amber vials to minimize light-induced degradation .

How do solvent and catalyst selection impact the efficiency of cross-coupling reactions involving this compound?

Basic:

Palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (DMF, THF) are standard for Suzuki couplings. Base selection (e.g., K₂CO₃) affects transmetallation rates .

Advanced:

For challenging couplings (e.g., with sterically hindered boronic acids), use PdCl₂(dppf) with microwave irradiation (120°C, 30 min) to enhance yields. Solvent-free conditions under ball milling have shown improved atom economy in gram-scale syntheses .

What contradictions exist in reported synthetic yields, and how can they be addressed methodologically?

Basic:

Yield discrepancies (40–85%) arise from halogen exchange side reactions. Optimize stoichiometry (e.g., 1.2 equiv ICl) and monitor reaction progress via TLC .

Advanced:

Use in situ IR spectroscopy to track aldehyde consumption. Computational modeling (DFT) predicts intermediates’ stability, guiding solvent selection (e.g., DCM vs. toluene) to suppress byproducts .

How can mechanistic studies elucidate the role of halogens in directing subsequent functionalization?

Advanced:

Isotope labeling (¹²⁷I vs. ¹²⁹I) with mass spectrometry tracks iodine’s participation in radical pathways. X-ray crystallography of intermediates reveals halogen bonding’s role in directing metalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.